Cas no 313405-97-9 (4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide)

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide is a specialized organic compound featuring a pyrrolidinone ring and a nitrophenyl substituent. It offers high purity and structural stability, making it suitable for advanced synthetic applications. The unique aromatic and heterocyclic nature of this compound provides enhanced reactivity and selectivity in chemical transformations.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide structure
313405-97-9 structure
Product Name:4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide
CAS No:313405-97-9
MF:C18H15N3O6
MW:369.328204393387
CID:6259803
PubChem ID:1548767
Update Time:2025-07-15

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide
    • Z31416210
    • SMR000385801
    • F0327-0387
    • MLS001033843
    • HMS2753C03
    • 313405-97-9
    • AB00661751-02
    • AKOS001379236
    • CHEMBL1534906
    • Oprea1_855692
    • Inchi: 1S/C18H15N3O6/c1-27-15-7-6-13(21(25)26)10-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24)
    • InChI Key: FOGIOTBQWPDMCV-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1C1C=CC(C(NC2C=C(C=CC=2OC)[N+](=O)[O-])=O)=CC=1)=O

Computed Properties

  • Exact Mass: 369.09608521g/mol
  • Monoisotopic Mass: 369.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 122Ų

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide Pricemore >>

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Additional information on 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide

Introduction to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide (CAS No. 313405-97-9) and Its Emerging Applications in Chemical Biology

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide, identified by its CAS number 313405-97-9, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This heterocyclic benzamide derivative has garnered significant attention in recent years due to its unique structural features and promising biological activities. The presence of a dioxopyrrolidine scaffold combined with a nitro-substituted methoxyphenyl moiety endows the molecule with distinct physicochemical properties that make it an attractive candidate for further exploration in drug discovery and therapeutic development.

Recent advancements in chemical biology have highlighted the importance of structurally diverse benzamide derivatives in modulating biological pathways. The 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide scaffold exhibits notable pharmacological potential, particularly in the context of enzyme inhibition and receptor interaction. Studies have demonstrated that the dioxopyrrolidine ring can serve as a privileged structure, enhancing binding affinity to target proteins while maintaining favorable metabolic stability. This has led to its investigation as a lead compound in the development of novel therapeutic agents for various diseases.

The nitro-substituted methoxyphenyl group in the molecule contributes to its biological activity by influencing electronic distribution and hydrogen bonding capabilities. This functionalization has been strategically employed to improve solubility and bioavailability, critical factors for drug-like properties. The combination of these structural elements makes 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide a versatile scaffold for medicinal chemists seeking to design molecules with enhanced pharmacological profiles.

In the realm of drug discovery, the compound has been explored for its potential role in modulating inflammatory pathways and inhibiting key enzymes implicated in metabolic disorders. Preliminary studies indicate that derivatives of this class may exhibit anti-inflammatory effects by targeting cyclooxygenase (COX) or lipoxygenase pathways. Additionally, the dioxopyrrolidine moiety has shown promise in interactions with bacterial enzymes, suggesting applications in antibiotic development or resistance modulation.

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the dioxopyrrolidine core, followed by nucleophilic aromatic substitution to introduce the nitro and methoxy substituents on the phenyl ring. These synthetic strategies leverage advanced catalytic systems and transition-metal complexes to achieve high yields and enantioselectivity, ensuring that the final product is suitable for detailed biological evaluation.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide has been modeled to predict its binding affinity for proteins such as kinases, proteases, and transcription factors. These simulations provide critical insights into optimizing lead compounds through structure-based drug design approaches.

The growing interest in 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide is also reflected in its incorporation into high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. Such campaigns leverage automated platforms to rapidly assess thousands of compounds for their ability to modulate specific biological pathways. The compound’s unique structural features make it a valuable addition to these libraries, increasing the likelihood of discovering new therapeutic candidates.

Future directions for research on this compound include exploring its potential as an intermediate in more complex drug candidates or investigating its role in combination therapies. The versatility of the dioxopyrrolidine-diazabicyclo[3.1.0]hexane core allows for further derivatization, enabling chemists to fine-tune pharmacokinetic properties such as oral bioavailability or tissue distribution. Additionally, exploring analogs with modified substitution patterns may reveal new mechanisms of action or enhance selectivity against off-target proteins.

The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the development pipeline for compounds like 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide. Predictive models can now forecast physicochemical properties and predict biological activity with remarkable accuracy, reducing the time required from hypothesis generation to experimental validation. This synergy between computational methods and experimental chemistry underscores the dynamic nature of modern pharmaceutical research.

In conclusion,4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide (CAS No. 313405-97-9) exemplifies how innovative molecular design can yield compounds with significant therapeutic potential. Its unique structural composition and promising biological activities position it as a cornerstone for future research in chemical biology and medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly pivotal role in shaping next-generation therapeutics.

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